6-Fluoro-3-(piperidin-4-yl)quinazoline-2,4(1H,3H)-dione

Physicochemical profiling Drug-likeness Permeability

6-Fluoro-3-(piperidin-4-yl)quinazoline-2,4(1H,3H)-dione (CAS 1638666-41-7, molecular formula C13H14FN3O2, molecular weight 263.27 g/mol) is a synthetic small molecule belonging to the quinazoline-2,4(1H,3H)-dione class, a privileged scaffold in medicinal chemistry. It features a 6-fluoro substituent on the quinazoline ring and a piperidin-4-yl group at the N3 position, placing it within a chemical space widely explored for kinase, PARP, and G protein-coupled receptor (GPCR) targets.

Molecular Formula C13H14FN3O2
Molecular Weight 263.27 g/mol
Cat. No. B11858332
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Fluoro-3-(piperidin-4-yl)quinazoline-2,4(1H,3H)-dione
Molecular FormulaC13H14FN3O2
Molecular Weight263.27 g/mol
Structural Identifiers
SMILESC1CNCCC1N2C(=O)C3=C(C=CC(=C3)F)NC2=O
InChIInChI=1S/C13H14FN3O2/c14-8-1-2-11-10(7-8)12(18)17(13(19)16-11)9-3-5-15-6-4-9/h1-2,7,9,15H,3-6H2,(H,16,19)
InChIKeyMFOVGFDRKKSKGE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Fluoro-3-(piperidin-4-yl)quinazoline-2,4(1H,3H)-dione – Procurement-Relevant Baseline for a Fluorinated Quinazoline-2,4-dione Building Block


6-Fluoro-3-(piperidin-4-yl)quinazoline-2,4(1H,3H)-dione (CAS 1638666-41-7, molecular formula C13H14FN3O2, molecular weight 263.27 g/mol) is a synthetic small molecule belonging to the quinazoline-2,4(1H,3H)-dione class, a privileged scaffold in medicinal chemistry [1]. It features a 6-fluoro substituent on the quinazoline ring and a piperidin-4-yl group at the N3 position, placing it within a chemical space widely explored for kinase, PARP, and G protein-coupled receptor (GPCR) targets [1][2]. This compound is primarily offered as a research-grade building block or screening compound for hit identification, lead optimization, and structure–activity relationship (SAR) studies, with vendor purity typically specified as 97% (free base) or 95% (hydrochloride salt, CAS 1638612-46-0) .

6-Fluoro-3-(piperidin-4-yl)quinazoline-2,4(1H,3H)-dione – Why Generic Substitution Is Not a Valid Assumption


Within the quinazoline-2,4-dione family, minor structural modifications—such as the position of halogen substitution, the attachment point of the piperidine ring, or the presence of a linker chain—can profoundly alter lipophilicity, metabolic stability, target selectivity, and chemical reactivity [1]. For instance, the 6-fluoro substituent on 6-fluoro-3-(piperidin-4-yl)quinazoline-2,4(1H,3H)-dione is not merely a passive replacement for hydrogen; it introduces a strong electron-withdrawing effect that modulates the pKa of the quinazoline NH, alters passive permeability, and provides a synthetic handle (via nucleophilic aromatic substitution) that the des-fluoro analog 3-(piperidin-4-yl)quinazoline-2,4(1H,3H)-dione (CAS 104260-19-7) lacks . Moreover, regioisomeric variants such as 6-fluoro-3-(piperidin-3-yl)quinazoline-2,4(1H,3H)-dione (CAS 1710844-90-8) or the widely studied drug ketanserin (which embeds an ethyl linker and a 4-fluorobenzoyl group) exhibit divergent pharmacological profiles, highlighting that even closely related compounds cannot be assumed interchangeable for scientific selection or procurement without explicit quantitative justification [1].

6-Fluoro-3-(piperidin-4-yl)quinazoline-2,4(1H,3H)-dione – Quantitative Differential Evidence for Procurement Decision-Making


Physicochemical Differentiation: Impact of 6-Fluoro Substitution on Lipophilicity and Ionization

The 6-fluoro substituent on 6-fluoro-3-(piperidin-4-yl)quinazoline-2,4(1H,3H)-dione alters the compound's lipophilicity relative to the des-fluoro analog 3-(piperidin-4-yl)quinazoline-2,4(1H,3H)-dione. Predicted logP values (ACD/Labs) for 6-fluoroquinazoline-2,4-diones range from approximately 2.3 to 2.6, compared with approximately 1.5–1.8 for the non-fluorinated scaffold, representing an increase of approximately 0.5–1.0 log units [1]. Additionally, the electron-withdrawing fluorine lowers the predicted pKa of the quinazoline N1–H, shifting it into a more drug-like range that favors passive oral permeability . No experimentally determined logD or pKa data were identified for the target compound, so these predictions constitute class-level inference [1].

Physicochemical profiling Drug-likeness Permeability

Metabolic Stability Advantage: Fluorine as a Block of Oxidative Metabolism

Fluorine substitution at the 6-position of the quinazoline ring is a well-established strategy to block cytochrome P450-mediated oxidative metabolism, as the strong C–F bond resists hydroxylation at the substituted site [1]. In closely related quinazoline-2,4-dione series, 6-fluoro derivatives consistently exhibit longer half-lives in human liver microsome (HLM) assays than their 6-H counterparts, with microsomal intrinsic clearance (CLint) reductions of 30–60% reported across multiple chemotypes [2]. Although no published microsomal stability data exist for 6-fluoro-3-(piperidin-4-yl)quinazoline-2,4(1H,3H)-dione specifically, the class-level trend strongly favors the 6-fluoro compound over the des-fluoro analog for applications where metabolic liability must be minimized [1][2].

Metabolic stability Cytochrome P450 Lead optimization

Synthetic Versatility: 6-Fluoro Atom as a Leaving Group for Late-Stage Diversification

The 6-fluoro atom in 6-fluoro-3-(piperidin-4-yl)quinazoline-2,4(1H,3H)-dione is activated for nucleophilic aromatic substitution (SNAr) by the electron-withdrawing effect of the quinazoline-2,4-dione ring, allowing replacement with amines, alcohols, or thiols under mild conditions . In contrast, the des-fluoro analog lacks this reactive handle, limiting its utility as a diversification starting point. Furthermore, the primary amine on the piperidin-4-yl moiety provides a complementary orthogonal functionalization site for amide coupling, sulfonamide formation, or reductive amination, enabling parallel library synthesis [1]. This dual functionalization potential is absent in positional isomers such as 6-fluoro-3-(piperidin-3-yl)quinazoline-2,4(1H,3H)-dione, where the piperidine attachment at the 3-position of the piperidine ring alters the steric environment and may affect the reactivity of the amine .

Nucleophilic aromatic substitution Late-stage functionalization Derivatization

Purity and Quality Assurance: Competitive Vendor-Supplied Specifications

As of 2026, 6-fluoro-3-(piperidin-4-yl)quinazoline-2,4(1H,3H)-dione (free base) is available from multiple vendors with competitive purity specifications: MolCore offers the free base at NLT 98% purity ; Chemenu offers 97% purity with catalog number CM210864 ; AKSci provides the hydrochloride salt (CAS 1638612-46-0) at 95% purity . The des-fluoro analog 3-(piperidin-4-yl)quinazoline-2,4(1H,3H)-dione is also specified at NLT 98% purity by the same vendor (MolCore), indicating that comparable purity grades exist, but the 6-fluoro compound is differentiated by its broader vendor availability and competitive pricing across multiple suppliers . No significant lot-to-lot variability data have been published, so quality consistency must be verified through independent analytical characterization upon procurement.

Purity comparison Quality control Procurement specification

Target Selectivity Landscape: Class-Level SAR for Quinazoline-2,4-dione PARP Inhibitors

Quinazoline-2,4(1H,3H)-dione derivatives are among the most extensively studied scaffolds for PARP-1/2 inhibition, with published IC50 values spanning from low nanomolar to micromolar ranges depending on substitution pattern [1]. In a series of 3-amino-pyrrolidine-substituted quinazoline-2,4-diones, compounds achieved PARP-1 IC50 values at the 10⁻⁹ M level and PARP-2 IC50 values at the 10⁻⁸ M level, with selectivity ratios (PARP-1/PARP-2) in the range of 0.1–10 [1]. Separately, quinazoline-2,4-dione compound 11a (a 3-substituted derivative) demonstrated PARP-1 IC50 = 467 nM and PARP-2 IC50 = 11.5 nM, yielding a selectivity ratio of 40.6 for PARP-2 over PARP-1—among the highest PARP-2 selectivity reported [2]. These data indicate that small substituent changes at the N3 position profoundly influence PARP isoform selectivity. No PARP IC50 data exist specifically for 6-fluoro-3-(piperidin-4-yl)quinazoline-2,4(1H,3H)-dione, so the precise selectivity profile of this compound remains unknown; however, its structural features (6-fluoro + piperidin-4-yl) are consistent with PARP-binding pharmacophores, making it a rational starting point for PARP inhibitor discovery [1][2].

PARP-1/PARP-2 selectivity Structure-activity relationship Kinase profiling

6-Fluoro-3-(piperidin-4-yl)quinazoline-2,4(1H,3H)-dione – Evidence-Based Research and Industrial Application Scenarios


Hit Identification and Screening Library Augmentation for PARP and Kinase Targets

Given the established role of quinazoline-2,4-diones as PARP-1/2 inhibitors with nanomolar potency [1] and their emerging relevance in kinase inhibition, this compound is well-suited for inclusion in focused screening libraries targeting DNA repair pathways or kinase-mediated signaling. The 6-fluoro substitution may confer metabolic stability advantages (class-level evidence) that enhance its value in cellular screening cascades [2].

Lead Optimization SAR Studies on 6-Fluoro Substitution Effects

The absence of direct, published biological data for this specific compound creates an opportunity for academic and industrial groups to generate proprietary SAR. Systematic comparison with the des-fluoro analog (CAS 104260-19-7) enables measurement of the exact contribution of the 6-fluoro substituent to potency, selectivity, and metabolic stability, providing high-value publication or patent data.

Chemical Probe and Tool Compound Development via Orthogonal Derivatization

The dual reactive sites—the 6-fluoro group for SNAr and the piperidin-4-yl primary amine for amide coupling—allow efficient construction of chemical probe candidates with tailored selectivity profiles [3]. This orthogonal reactivity is superior to the des-fluoro analog for generating diverse compound libraries from a single intermediate.

Procurement as a Building Block for Parallel Library Synthesis in Medicinal Chemistry Core Facilities

With multi-source availability at competitive purity grades (97–98% free base) , 6-fluoro-3-(piperidin-4-yl)quinazoline-2,4(1H,3H)-dione is a viable, shelf-stable building block for automated parallel synthesis. Its CAS number (1638666-41-7) and the availability of the HCl salt (CAS 1638612-46-0) facilitate straightforward ordering and inventory management across multiple procurement platforms.

Quote Request

Request a Quote for 6-Fluoro-3-(piperidin-4-yl)quinazoline-2,4(1H,3H)-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.